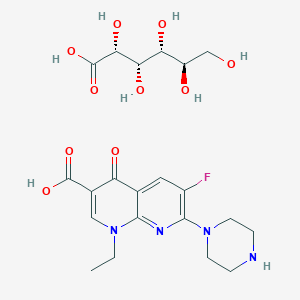
7-(3-Bromopropoxy)-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4H-1-Benzopyran-4-one, 7-(3-bromopropoxy)-3-(4-hydroxyphenyl)-” is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4H-1-Benzopyran-4-one, 7-(3-bromopropoxy)-3-(4-hydroxyphenyl)-” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4H-1-benzopyran-4-one and 4-hydroxyphenyl.
Bromination: The introduction of the bromopropoxy group is achieved through a bromination reaction, where a bromine source (e.g., N-bromosuccinimide) is used.
Etherification: The brominated intermediate is then subjected to an etherification reaction with 3-bromopropanol to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group in the benzopyran ring, potentially converting it to an alcohol.
Substitution: The bromopropoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications.
Biology
Biologically, benzopyran derivatives are often studied for their potential as antioxidants, anti-inflammatory agents, and anticancer compounds. The presence of the hydroxyphenyl group may enhance these activities.
Medicine
In medicine, compounds like this one are investigated for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, benzopyran derivatives exert their effects through interactions with enzymes, receptors, or other proteins. The hydroxyphenyl group may facilitate binding to these targets, while the bromopropoxy group could influence the compound’s overall pharmacokinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4H-1-Benzopyran-4-one, 7-(3-chloropropoxy)-3-(4-hydroxyphenyl)-
- 4H-1-Benzopyran-4-one, 7-(3-methoxypropoxy)-3-(4-hydroxyphenyl)-
- 4H-1-Benzopyran-4-one, 7-(3-ethoxypropoxy)-3-(4-hydroxyphenyl)-
Uniqueness
The uniqueness of “4H-1-Benzopyran-4-one, 7-(3-bromopropoxy)-3-(4-hydroxyphenyl)-” lies in its specific functional groups. The bromopropoxy group may confer distinct reactivity and biological activity compared to its chloro, methoxy, or ethoxy analogs.
Eigenschaften
Molekularformel |
C18H21BrO4 |
|---|---|
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
7-(3-bromopropoxy)-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C18H21BrO4/c19-8-1-9-22-14-6-7-15-17(10-14)23-11-16(18(15)21)12-2-4-13(20)5-3-12/h2-5,11,14-15,17,20H,1,6-10H2 |
InChI-Schlüssel |
YOOOLYXSVXXOOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1OCCCBr)OC=C(C2=O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5E)-5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12340050.png)
![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate](/img/structure/B12340056.png)
![1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12340084.png)
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12340085.png)


![(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B12340097.png)

![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-](/img/structure/B12340103.png)
![6-Bromo-3-methylbenzo[d]isoxazol-4-ol](/img/structure/B12340108.png)


